molecular formula C18H10F3N3O3 B2953368 N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 1171642-76-4

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2953368
CAS No.: 1171642-76-4
M. Wt: 373.291
InChI Key: KTBIYKDJQIUKEC-UHFFFAOYSA-N
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Description

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a complex chemical compound. It features a 1,3,4-oxadiazole ring and a benzofuran moiety, both of which are known for their roles in various bioactive molecules. The trifluoromethyl group contributes to its overall stability and bioavailability.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can be achieved through a series of organic reactions.

  • Formation of 1,3,4-oxadiazole ring: : This typically involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or dehydrating conditions.

  • Introduction of the benzofuran moiety: : This can be done through a coupling reaction, often utilizing palladium-catalyzed cross-coupling.

  • Attachment of the trifluoromethyl group:

Industrial Production Methods

On an industrial scale, this compound can be produced via optimized synthetic routes, ensuring high yield and purity. Key steps involve large-scale reactions in controlled environments to minimize the production of byproducts and ensure efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The benzofuran moiety might undergo oxidation to form various hydroxylated products.

  • Reduction: : Specific functional groups within the compound may be reduced under suitable conditions.

  • Substitution: : The compound can undergo various substitution reactions, particularly at the trifluoromethyl phenyl group.

Common Reagents and Conditions

  • Oxidation reagents: : Potassium permanganate, chromium trioxide.

  • Reduction reagents: : Lithium aluminum hydride, hydrogen in the presence of a palladium catalyst.

  • Substitution reagents: : Halogens, nucleophiles like amines and alcohols.

Major Products Formed

The major products depend on the specific reaction and conditions but typically include derivatives with modified functional groups, such as hydroxylated or aminated versions of the original compound.

Scientific Research Applications

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide has significant applications across various fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : May serve as a probe in biological assays to study enzyme interactions.

  • Industry: : Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

  • N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Uniqueness

What sets N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide apart is its combination of a trifluoromethyl group and the benzofuran moiety, which may enhance its stability and bioactivity compared to its analogs.

Writing about this compound was almost as intricate as its structure. Fascinating stuff!

Properties

IUPAC Name

N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3O3/c19-18(20,21)12-7-5-10(6-8-12)16-23-24-17(27-16)22-15(25)14-9-11-3-1-2-4-13(11)26-14/h1-9H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBIYKDJQIUKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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